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Introduction
In the realms of genomics, molecular biology, and drug development, the accurate assembly of

DNA fragments into a contiguous sequence, or "contigo," is a foundational step. This process is

crucial for a variety of downstream applications, including gene discovery, variant analysis, and

the characterization of novel therapeutic targets. CAP3 (Contig Assembly Program 3) is a

widely used and effective bioinformatics tool for the assembly of DNA sequence reads to

generate a consensus sequence.[1][2][3]

CAP3 employs an overlap-layout-consensus strategy to piece together individual sequence

reads.[1] It is particularly well-suited for assembling Sanger sequencing reads and has been

instrumental in numerous research projects. The program identifies overlapping regions

between reads, arranges them into a coherent layout, and then calculates the most likely base

at each position to form a high-quality consensus sequence. This document provides detailed

application notes and protocols for utilizing CAP3 to generate consensus sequences, tailored

for researchers, scientists, and professionals in the field of drug development.

Materials
To generate a consensus sequence using CAP3, you will need the following:
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CAP3 Software: The CAP3 program must be installed on your system. It is available for

various Unix-based operating systems.

Input Sequence Reads: A set of DNA sequence reads in a FASTA formatted file. This is the

primary input for the CAP3 program.[1][4][5]

Optional - Quality Scores File: A file containing the quality scores for the bases in your

sequence reads, typically in a .qual file format. The use of quality scores can significantly

improve the accuracy of the consensus sequence.[1][4][5]

Optional - Forward-Reverse Constraints File: A file specifying constraints between pairs of

reads, such as their expected orientation and distance. This is particularly useful for

assembling larger genomic regions and resolving repeats.[1][4][5]

Experimental Workflow
The CAP3 assembly process can be conceptualized as a three-phase workflow. This workflow

begins with the initial processing of sequence reads and culminates in the generation of a high-

quality consensus sequence.
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CAP3 experimental workflow from input to consensus sequence.

Experimental Protocols
This section provides a detailed protocol for generating a consensus sequence using CAP3

from the command line.

Protocol 1: Basic Consensus Sequence Generation
This protocol outlines the fundamental steps for assembling a set of sequence reads into a

consensus sequence using default parameters.

Prepare your input file: Ensure your sequence reads are in a single FASTA file (e.g.,

my_reads.fasta).
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Open a terminal or command prompt.

Navigate to the directory containing your FASTA file.

Execute the CAP3 program with the following command:

Interpreting the Output: Upon successful execution, CAP3 will generate several output files

in the same directory:

my_reads.fasta.cap.contigs: This file contains the generated consensus sequences in

FASTA format.

my_reads.fasta.cap.info: This file provides detailed statistics about the assembly process.

my_reads.fasta.cap.singlets: This file contains the reads that were not assembled into any

contig.

my_reads.fasta.cap.ace: An ACE format file that can be used for viewing the assembly in

other programs like Tablet.[6]

Other files providing additional details on the assembly.

Protocol 2: Advanced Consensus Generation with
Quality Scores and Adjusted Parameters
For more complex datasets or to achieve higher accuracy, you can utilize quality scores and

adjust various assembly parameters.

Prepare your input files:

A FASTA file of your sequence reads (e.g., my_reads.fasta).

A corresponding quality file (e.g., my_reads.qual). The names of the reads in both files

must match.

Execute the CAP3 program with desired options:

In this example:
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-p 95: Sets the overlap percent identity cutoff to 95%. This means that for two reads to be

considered overlapping, they must have at least 95% sequence identity in the overlapping

region.

-o 50: Sets the minimum overlap length to 50 base pairs.

> my_assembly.log: Redirects the standard output, which contains detailed information

about the assembly process, to a log file for later review.

Data Presentation: Understanding Assembly
Statistics
The .info file generated by CAP3 contains valuable quantitative data that allows for an

assessment of the assembly quality. Below is a summary of the key statistics typically found in

this file.
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Statistic Description

Number of reads
The total number of sequence reads provided

as input.

Number of contigs
The total number of consensus sequences

generated from the assembly.

Number of singlets
The number of reads that were not assembled

into any contig.

Average contig length
The average length of the generated consensus

sequences.

N50 contig length

The length of the shortest contig in the set that

contains at least 50% of the total assembly

length. This is a common metric for assembly

contiguity.

Longest contig
The length of the longest consensus sequence

generated.

Total bases in contigs
The total number of bases in all the generated

consensus sequences.

Mean coverage per contig
The average number of reads covering each

base position within the contigs.

Command-Line Options for Fine-Tuning Assembly
CAP3 offers a range of command-line options to customize the assembly process. Adjusting

these parameters can be critical for achieving optimal results with different types of sequencing

data.
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Option Parameter Description Default Value

-p
Overlap percent

identity cutoff.
90

-o Overlap length cutoff. 40

-s
Overlap similarity

score cutoff.
900

-d

Max qscore sum at

differences. Overlaps

with a higher sum of

quality scores at

mismatched bases

are removed.

200

-c
Base quality cutoff for

clipping.
12

-b
Base quality cutoff for

differences.
20

-m
Match score factor for

similarity calculation.
2

-n

Mismatch score factor

for similarity

calculation.

-5

-g
Gap penalty factor for

similarity calculation.
6

-f
Maximum gap length

in an overlap.
20

-r

Whether to consider

reverse orientation

reads in assembly (1

for yes, 0 for no).

1
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Signaling Pathways and Logical Relationships
The logic of the CAP3 assembly algorithm can be visualized as a decision-making pathway,

where input reads are progressively filtered and assembled based on a set of defined criteria.

Start: Input Reads

Clip Low-Quality Ends

Identify Potential Overlaps

Filter Overlaps
(Length, Identity, Score)

Construct Contig Layout

Valid Overlaps

End: Consensus & Singlets

Invalid Overlaps -> Singlets

Generate Consensus Sequence
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Logical flow of the CAP3 assembly algorithm.

Conclusion
CAP3 remains a robust and valuable tool for de novo sequence assembly, particularly for

projects utilizing Sanger sequencing data. By understanding the underlying algorithm,

appropriately formatting input files, and judiciously applying the available command-line

options, researchers can effectively generate high-quality consensus sequences. The protocols

and application notes provided here serve as a comprehensive guide for scientists and drug

development professionals to harness the full potential of CAP3 in their research endeavors.

For more complex genomic projects, the use of quality scores and forward-reverse constraints

is highly recommended to improve the accuracy and contiguity of the final assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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